![molecular formula C22H12BrFO4 B11139735 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate](/img/structure/B11139735.png)
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate
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Overview
Description
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate is a complex organic compound that features a combination of bromophenyl, oxobenzo, and fluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Known for its biological activities and used in drug discovery.
Indole derivatives: Possess diverse biological activities and are widely studied for their therapeutic potential.
Uniqueness
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate is a complex organic molecule with potential biological activities due to its unique structural features. Its molecular formula is C22H12BrFO4, and it has garnered attention in medicinal chemistry for possible applications in antimicrobial and anticancer therapies.
Structural Characteristics
This compound features a benzo[3,4-b]furan core fused with a 3-oxobenzene moiety , along with substituents including a bromophenyl and a fluorobenzoate group. The presence of functional groups such as carbonyl and ester functionalities suggests possible reactivity and biological activity.
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities:
- Antimicrobial Properties : Initial investigations suggest the compound may possess antimicrobial effects, potentially effective against various bacterial strains.
- Anticancer Activity : The structural components indicate potential mechanisms of action against cancer cells, making it a candidate for further evaluation in cancer therapy.
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies can help define its mechanism of action, particularly in:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial virulence.
- Cellular Uptake Studies : Investigating how effectively the compound enters various cell types can provide insights into its bioavailability and effectiveness.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique attributes of This compound :
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Compound A | Benzofuran core | Anticancer | High selectivity towards cancer cells |
Compound B | Brominated phenol | Antimicrobial | Stronger activity due to bromine |
Compound C | Fluorinated benzene | Neuroprotective | Enhanced blood-brain barrier penetration |
This table illustrates how the unique combination of bromine and fluorine substituents in our compound may lead to diverse avenues for research and application in medicinal chemistry.
Properties
Molecular Formula |
C22H12BrFO4 |
---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C22H12BrFO4/c23-14-5-3-4-13(10-14)11-20-21(25)17-9-8-15(12-19(17)28-20)27-22(26)16-6-1-2-7-18(16)24/h1-12H/b20-11- |
InChI Key |
VQSLIPXJXCNSAX-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3)F |
Origin of Product |
United States |
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